molecular formula C15H9Cl2N B185931 4,8-Dichloro-2-phenylquinoline CAS No. 126530-46-9

4,8-Dichloro-2-phenylquinoline

Cat. No. B185931
M. Wt: 274.1 g/mol
InChI Key: LCALZLPOXOPUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dichloro-2-phenylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and biochemistry. This compound possesses unique properties that make it an attractive candidate for developing new drugs and therapies.

Scientific Research Applications

4,8-Dichloro-2-phenylquinoline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been found to be effective against a wide range of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism Of Action

The mechanism of action of 4,8-Dichloro-2-phenylquinoline involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,8-Dichloro-2-phenylquinoline are primarily related to its ability to inhibit enzymes and proteins that are involved in various cellular processes. This compound has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,8-Dichloro-2-phenylquinoline in lab experiments is its potent activity against a wide range of diseases and disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 4,8-Dichloro-2-phenylquinoline in scientific research. One potential direction is the development of new drugs and therapies based on this compound. Another direction is the exploration of its potential use in the treatment of neurological disorders. Additionally, further research is needed to understand the full range of its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4,8-Dichloro-2-phenylquinoline involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride, followed by the cyclization of the intermediate product with phosphorus oxychloride. The final product is obtained by treating the resulting compound with chloroform and hydrochloric acid.

properties

CAS RN

126530-46-9

Product Name

4,8-Dichloro-2-phenylquinoline

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

4,8-dichloro-2-phenylquinoline

InChI

InChI=1S/C15H9Cl2N/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H

InChI Key

LCALZLPOXOPUPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl

synonyms

4,8-Dichloro-2-phenylquinoline

Origin of Product

United States

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